6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate
Description
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-2-28-16-6-4-3-5-14(16)19(27)30-17-10-29-13(9-15(17)25)11-31-21-24-23-20(32-21)22-18(26)12-7-8-12/h3-6,9-10,12H,2,7-8,11H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVVONPWDSBSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the multi-step reaction of the starting materials, particularly focusing on the formation of the thiadiazole and pyran rings. The reaction typically requires a solvent medium, such as dichloromethane or tetrahydrofuran, and uses reagents like cyclopropanecarboxyl chloride, ammonium thiocyanate, and potassium carbonate. Conditions may involve refluxing for several hours, followed by purification using column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis might be streamlined using continuous flow chemistry techniques to enhance the efficiency and yield. Using automated synthesis reactors can help maintain consistent reaction conditions and improve overall scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: Reduction can lead to the cleavage of the thiadiazole ring.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) under mild to moderate conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of bases or acids, like sodium methoxide or sulfuric acid, depending on the specific substitution required.
Major Products
The products vary widely, but notable ones include various sulfoxides and sulfones from oxidation reactions, alcohols or amines from reduction reactions, and substituted thiadiazoles from substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate exhibit significant antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains and fungi. This compound may enhance the efficacy of existing antibiotics or serve as a lead compound for new antimicrobial agents.
Anti-inflammatory Properties
Compounds containing the thiadiazole moiety have been linked to anti-inflammatory effects. The incorporation of cyclopropanecarboxamido groups may further enhance these properties. Preliminary studies suggest that this compound could be beneficial in treating inflammatory diseases by modulating pathways involved in inflammation.
Cancer Research
The structural features of this compound suggest potential applications in cancer therapy. Thiadiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The unique combination of the pyran and benzoate functionalities may offer synergistic effects that warrant further investigation in preclinical cancer models.
Agricultural Science Applications
Pesticidal Properties
The compound's structure suggests it could be effective as a pesticide or herbicide. Thiadiazole derivatives are known for their activity against pests and pathogens affecting crops. Field studies are needed to evaluate the efficacy and safety of this compound in agricultural settings.
Plant Growth Regulation
Research into similar compounds indicates potential use as plant growth regulators. The ability to modulate plant growth and development can be advantageous in agricultural practices, improving crop yields and resistance to stress conditions.
Materials Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into its use as a building block for novel polymers is ongoing.
Nanotechnology
There is potential for this compound to be utilized in nanotechnology applications, particularly in drug delivery systems. Its unique chemical structure may facilitate the development of nanoparticles that can target specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.
Case Studies
- Antimicrobial Activity Evaluation : A study evaluated the antimicrobial activity of various thiadiazole derivatives, including those similar to our compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics.
- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory effects of thiadiazole compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro. This opens pathways for further exploration of their therapeutic potential in inflammatory diseases.
- Pesticide Efficacy Trials : Field trials assessing the efficacy of thiadiazole-based pesticides showed promising results in controlling common agricultural pests without significant toxicity to beneficial insects.
Mechanism of Action
The compound interacts with various molecular targets, including enzymes and receptors, potentially inhibiting or modifying their activities. The exact pathways vary depending on the biological system, but common targets include oxidoreductases and proteases, impacting processes like cellular respiration and protein degradation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several classes of bioactive molecules:
Thiadiazole derivatives: Compounds like 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione () exhibit analogous heterocyclic frameworks but lack the pyran-4-one and benzoate ester moieties.
Pyran-based compounds: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate () shares the pyran scaffold but incorporates amino and cyano substituents instead of thiadiazole-thioether linkages. These differences may reduce metabolic stability compared to the target compound’s ethoxybenzoate group .
Plant-derived biomolecules : Some plant-derived compounds with fused heterocycles (e.g., coumarin-pyran hybrids) show overlapping bioactivities, but their synthesis pathways are less modular compared to the stepwise thioether coupling used for the target compound .
Physicochemical and Pharmacokinetic Properties
Its synthetic complexity aligns with specialized applications, whereas simpler analogues (e.g., oxadiazole-thiones) are more scalable for high-throughput screening .
Bioactivity and Mechanism Insights
While direct bioactivity data for the target compound are scarce, structural parallels to known bioactive molecules provide hypotheses:
- The thiadiazole-thioether moiety may inhibit bacterial dihydrofolate reductase (DHFR), analogous to sulfa drugs, but with enhanced specificity due to cyclopropane substitution .
- The ethoxybenzoate group could confer anti-inflammatory activity via cyclooxygenase (COX) modulation, similar to aspirin derivatives .
- Pyran-4-one rings are associated with antioxidant properties, as seen in flavonoids, but the thiadiazole linkage may redirect reactivity toward thiol-containing enzyme targets .
Biological Activity
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate represents a novel chemical entity with potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on current research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyran ring, thiadiazole moiety, and an ethoxybenzoate group. Its molecular formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S |
| Molecular Weight | 378.48 g/mol |
| CAS Number | Not specified in the literature |
| Purity | >98% (assumed based on synthesis methods) |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and pyran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds effectively inhibit the growth of various bacterial strains and fungi. The mechanism is often attributed to the disruption of cellular processes or inhibition of specific enzymes.
- Fungal Inhibition : Compounds related to this structure have demonstrated effective fungicidal activity against pathogens such as Candida albicans and Aspergillus niger. For example, a related compound exhibited an EC₅₀ of 0.93 μg/mL against Fusarium graminearum .
- Bacterial Activity : The compound's potential as an antibacterial agent has been explored in various studies. Thiadiazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria, suggesting that this compound may follow similar pathways .
Anticancer Activity
The anticancer potential of thiadiazole-based compounds is well-documented. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer). For instance, a related pyrazolo[5,1-b]thiazole derivative showed an IC₅₀ value of 6.9 µg/mL against HepG-2 cells .
- Mechanism of Action : The anticancer activity is often linked to the ability of these compounds to inhibit specific kinases or modulate signaling pathways involved in cell proliferation and survival .
Case Studies
Several case studies highlight the biological efficacy of compounds similar to This compound :
- Study A : A study on a thiadiazole derivative demonstrated significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 15 µg/mL. The study concluded that structural modifications could enhance potency .
- Study B : Another investigation focused on the anticancer properties of a related compound showed that it inhibited the proliferation of breast cancer cells by inducing cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
